molecular formula C9H9BrN2O2S B2706891 (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-62-2

(5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2706891
CAS RN: 851863-62-2
M. Wt: 289.15
InChI Key: VKDRDGRSEBEYEN-UHFFFAOYSA-N
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Description

(5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of imidazolyl ketones and is known for its diverse biological activities.

Scientific Research Applications

Medicinal Chemistry: Protein Tyrosine Kinase Inhibition

The synthesis of novel furan-2-yl (phenyl)methanone derivatives has been explored, and their structures were established using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These compounds were then screened for their in vitro protein tyrosine kinase (PTK) inhibitory activity. Notably, some derivatives demonstrated promising PTK inhibitory effects, comparable to or even better than genistein, a positive reference compound. Understanding the structure-activity relationships (SAR) of these compounds is crucial for optimizing their therapeutic potential.

Antioxidant Properties

Bromophenols, including this compound, exhibit antioxidative effects . Investigating its radical-scavenging ability and understanding its mechanism of action can provide insights into natural antioxidants. Applications may include food preservation, cosmetics, and health supplements.

Suppression of Reactive Oxygen Species

The synthesized enones derived from 5-hydroxymethylfurfurol (5-HMF) and its derivatives have been observed to suppress the generation of reactive oxygen species . This property is relevant in oxidative stress-related diseases and environmental protection. Researchers can explore its potential as an antioxidant or protective agent.

properties

IUPAC Name

(5-bromofuran-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c1-15-9-11-4-5-12(9)8(13)6-2-3-7(10)14-6/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDRDGRSEBEYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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